(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPEJXLESDEDM-UCORVYFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)N[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis from Pyrrolidine Precursors
The foundational approach involves constructing the pyrrolidine ring with predefined stereochemistry. A representative method starts with (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (CAS 10512-89-7), which is oxidized at the 5-position to introduce the ketone group .
Reaction Conditions :
-
Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in dichloromethane at 0–25°C.
Mechanistic Insight :
The oxidation proceeds via radical intermediates, with the stereochemistry preserved due to the rigidity of the pyrrolidine ring. The reaction is summarized as:
Industrial Scalability :
Continuous flow reactors enhance safety and yield by minimizing exposure to toxic oxidants .
Hydrolysis of tert-Butyl Esters
Protected intermediates like tert-butyl 3-methyl-5-oxopyrrolidine-2-carboxylate serve as stable precursors. Hydrolysis under acidic conditions removes the tert-butoxycarbonyl (Boc) group.
Procedure :
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Deprotection : Treat the ester with 6 M HCl in methanol at reflux for 3 hours .
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Neutralization : Adjust pH to 7.0 using ammonium hydroxide.
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Purification : Ion-exchange chromatography (Dowex 50Wx8 resin) achieves >95% purity .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3 hours |
| Temperature | 60–80°C |
| Yield | 90% |
This method is favored for its high enantiomeric excess (>99% ee) .
Decarboxylation of Dicarboxylic Acid Derivatives
A patent-derived strategy employs glutamic acid derivatives as starting materials . The process involves:
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Esterification : Protect the amino and carboxyl groups with tert-butyl and methyl esters.
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Oxidative Decarboxylation : Heat the intermediate with acetic acid and triethylamine at 100–130°C to eliminate CO₂.
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Cyclization : Form the pyrrolidine ring via intramolecular aldol condensation.
Optimization :
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. A protocol adapted from pyrrolidine carboxylate synthesis involves:
Steps :
-
Condensation : React methyl (S)-5-oxopyrrolidine-2-carboxylate with trans-crotonaldehyde and β-nitrostyrene under microwave irradiation (150°C, 2 hours) .
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Reduction : Treat the nitro intermediate with Zn/HCl to yield the amine.
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Oxidation : Use nBu₄NIO₄ in methanol/water to finalize the oxo group .
Advantages :
-
Enhanced stereocontrol due to rapid heating/cooling cycles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pyrrolidine Oxidation | 85 | 95 | High | Moderate |
| tert-Butyl Hydrolysis | 90 | 99 | Medium | High |
| Decarboxylation | 80 | 90 | Low | Low |
| Microwave-Assisted | 55 | 85 | High | High |
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer activity of (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid derivatives against various cancer cell lines. The compound has shown significant cytotoxic effects in vitro on A549 human lung adenocarcinoma cells. The structure-dependence of its anticancer activity suggests that modifications to the compound can enhance efficacy against specific cancer types .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria and drug-resistant fungi. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of various derivatives of this compound, compounds were tested on A549 cells using MTT assays. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin, suggesting their potential as alternative treatments for lung cancer .
| Compound | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| Derivative A | 25 ± 5 | Lower than Cisplatin (45 ± 10) |
| Derivative B | 15 ± 3 | Significantly lower than Cisplatin |
Case Study 2: Antimicrobial Efficacy
A comprehensive screening of this compound derivatives against multidrug-resistant strains was conducted. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs). Several derivatives showed potent activity against resistant strains, indicating their potential as lead compounds for drug development .
| Pathogen | MIC (µg/mL) | Effective Compound |
|---|---|---|
| Staphylococcus aureus | 8 | Derivative A |
| Klebsiella pneumoniae | 16 | Derivative B |
Mechanism of Action
The mechanism of action of (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
(2S,3R)-3-(4-Chlorophenyl)-5-Oxo-Pyrrolidine-2-Carboxylic Acid (102)
(2S)-2-Methyl-5-Oxopyrrolidine-2-Carboxylic Acid
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
(2S)-5-Oxo-1-(Propan-2-yl)Pyrrolidine-2-Carboxylic Acid
(2S,3S)-3-Benzoyl-5-Oxopyrrolidine-2-Carboxylic Acid (9a)
- Structure : Benzoyl substituent at C3.
- Key Data :
- Role : Intermediate in synthesizing the target compound; benzoyl groups improve crystallinity during purification .
Comparative Data Table
Research Implications
- Stereochemistry : The 2S,3S configuration in the target compound enhances rigidity, affecting receptor binding compared to 3R analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., benzoyl in 9a) improve chromatographic separation (HPLC retention time: 9.3 min vs. 8.0 min post-debenzylation) .
- Synthetic Utility : N-debenzylation under TFA provides high yields (96% for 9a), while hydrogenation routes (as in 102) offer alternatives for sensitive substrates .
Biological Activity
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique pyrrolidine structure, characterized by a five-membered ring containing nitrogen, a methyl group at the 3-position, and a carboxylic acid functional group at the 2-position. Its molecular formula is C₆H₉NO₃, with a molecular weight of approximately 143.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
The presence of functional groups such as the carboxylic acid allows for various chemical reactions, enhancing its potential applications in drug development.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Proteasome Inhibition : The compound has been shown to bind effectively to the proteasome's chymotrypsin-like site, which is crucial for protein degradation pathways. This interaction suggests its potential as a therapeutic agent in diseases where proteasome activity is dysregulated.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells. In vitro studies revealed that certain derivatives could reduce cell viability significantly, indicating their potential as anticancer agents .
- Antimicrobial Properties : Some studies have explored the antimicrobial activity of related pyrrolidine derivatives against multidrug-resistant bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise against Gram-positive pathogens .
Case Study 1: Anticancer Activity
A study involving various derivatives of 5-oxopyrrolidine compounds assessed their effects on A549 cells. The results indicated that certain derivatives reduced cell viability by up to 67% compared to controls (p < 0.003). This suggests that modifications to the pyrrolidine structure can enhance anticancer activity significantly .
Case Study 2: Proteasome Interactions
Interaction studies using radiolabeled ligand binding assays demonstrated that this compound exhibits selective binding to proteasomal sites. This selectivity may provide insights into developing targeted therapies for conditions like cancer and neurodegenerative diseases where proteasome function is impaired.
Comparative Analysis of Related Compounds
The following table summarizes key structural features and biological activities of compounds structurally similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2R,3R)-5-Oxopyrrolidine-2-carboxylic acid | Different stereochemistry | Potentially different biological activity |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydroxyphenyl substituent | Enhanced anticancer activity |
| 5-Oxopiperidine-3-carboxylic acid | Six-membered ring structure | Variation in ring size affects properties |
Q & A
Q. What are the key synthetic routes for enantioselective synthesis of (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid?
The compound can be synthesized via hydrogenation and acid-mediated cyclization. For example, diastereohomogeneous intermediates (e.g., dimethyl glutamate hydrochlorides) undergo neutralization to yield the target structure. Critical steps include:
- Hydrogenation : Use of 10% Pd/C under 4 bar H₂ in EtOAc/MeOH (3:1) for 3 hours to reduce intermediates .
- Acid hydrolysis : Treatment with trifluoroacetic acid (TFA) and water to cleave protective groups, followed by basification with Cs₂CO₃ to isolate the carboxylic acid .
- Diastereoselective neutralization : Adjusting pH and solvent polarity during crystallization to enhance enantiopurity .
Q. How is the stereochemical configuration of this compound validated experimentally?
- X-ray crystallography : Resolves absolute configuration by analyzing heavy-atom positions (e.g., oxygen and nitrogen) in the crystal lattice. For example, Flack parameters (<0.05) confirm the (2S,3S) configuration .
- NMR spectroscopy : Coupling constants (e.g., ) between H-2 and H-3 protons distinguish cis/trans stereochemistry. Typical shifts: H-2 (δ 4.1–4.3 ppm), H-3 (δ 2.8–3.1 ppm) .
- Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., CO, NOx from combustion) .
- Spill management : Absorb leaks with inert materials (e.g., sand) and dispose as hazardous waste via certified facilities .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during the synthesis of C-3-substituted pyrrolidinone derivatives?
- Chiral auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups to stabilize transition states, enhancing stereochemical control during cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing racemization .
- Temperature control : Maintain reactions at –20°C to slow kinetic pathways favoring undesired diastereomers .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
- Cross-validation : Compare -NMR, -NMR, and IR spectra across multiple instruments to rule out equipment bias .
- Dynamic NMR : Analyze variable-temperature spectra to detect conformational equilibria (e.g., ring puckering in pyrrolidinone) that may obscure signals .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₇H₁₁NO₃ for the target compound) to identify impurities .
Q. What methodologies are used to investigate the pharmacological potential of this compound?
- In vitro assays : Screen for antibacterial/antioxidant activity using MIC (minimum inhibitory concentration) and DPPH radical scavenging tests. For example, compare IC₅₀ values against pyrrolidinone derivatives like piracetam .
- Structural analogs : Synthesize esters (e.g., methyl esters) or hydrazide derivatives to enhance bioavailability and evaluate SAR (structure-activity relationships) .
- Molecular docking : Model interactions with biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina to predict binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
